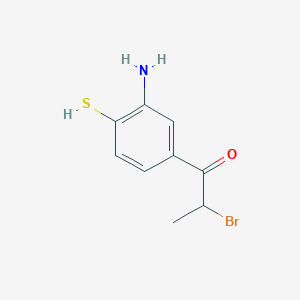![molecular formula C13H15BrN2O3 B14043574 6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione typically involves multiple steps, including the formation of the imidazo[1,5-a]pyridine core and subsequent functionalization to introduce the bromine, hydroxyl, and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo[1,5-a]pyridine core through cyclization of appropriate precursors.
Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Addition of the hydroxyl group using oxidizing agents like hydrogen peroxide or through hydrolysis reactions.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementation of continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Use of advanced purification methods such as chromatography and recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of 6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Spiro Compounds: Other spiro-linked compounds with varying ring systems and functional groups.
Uniqueness
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties
特性
分子式 |
C13H15BrN2O3 |
|---|---|
分子量 |
327.17 g/mol |
IUPAC名 |
6-bromo-4'-hydroxy-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione |
InChI |
InChI=1S/C13H15BrN2O3/c1-7-6-9(14)12(19)16-10(7)11(18)15-13(16)4-2-8(17)3-5-13/h6,8,17H,2-5H2,1H3,(H,15,18) |
InChIキー |
RVGITZMMKIXHEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)Br)CCC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14043510.png)

![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)

![Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14043535.png)




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)

